
Methyl 2-amino-4-bromo-6-fluorobenzoate
Vue d'ensemble
Description
“Methyl 2-amino-4-bromo-6-fluorobenzoate” is a chemical compound with the molecular formula C8H7BrFNO2 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester group, an amino group, a bromo group, and a fluoro group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 299.3±35.0 °C and a predicted density of 1.653±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 0.38±0.10 .Applications De Recherche Scientifique
Synthesis of Brominated and Fluorinated Compounds
Methyl 2-amino-4-bromo-6-fluorobenzoate serves as a precursor in the synthesis of brominated and fluorinated compounds, which are key intermediates in various chemical reactions. The synthesis processes often involve bromination, hydrolysis, and esterification steps under optimized conditions to achieve high purity and yield. These compounds are significant due to their broad applications in the pharmaceutical industry, especially in the development of anticancer drugs. The synthesis methods are designed to be cost-effective and suitable for large-scale production, highlighting the compound's industrial relevance (Zhou Peng-peng, 2013).
Optimization of Synthesis Methods
Research has focused on optimizing the synthesis methods for derivatives of this compound, aiming to improve yield and purity. By comparing various synthesis routes, researchers have identified optimal conditions for reactions involving nitrification, esterification, and hydronation. This optimization is crucial for enhancing the efficiency of producing such compounds, which are valuable in medicinal chemistry for their potential biological activities (Yin Jian-zhong, 2010).
Development of Antiviral Agents
This compound derivatives have been explored for their antiviral properties. Novel a-aminophosphonates containing 6-fluorobenzothiazole moieties synthesized from this compound exhibited significant antiviral activities. This research indicates the potential of this compound derivatives in developing effective antiviral agents, contributing to the fight against viral diseases (D. Xie et al., 2017).
Anticancer Research
Studies have also highlighted the use of this compound in the synthesis of compounds with potent anticancer activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles derived from this compound showed significant cytotoxicity against various cancer cell lines, underscoring its importance in the development of new anticancer therapies. The research into such compounds is pivotal for advancing cancer treatment options and understanding the molecular basis of their activity (I. Hutchinson et al., 2001).
Propriétés
IUPAC Name |
methyl 2-amino-4-bromo-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMIFLUDJHVUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


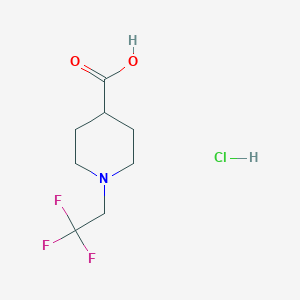
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
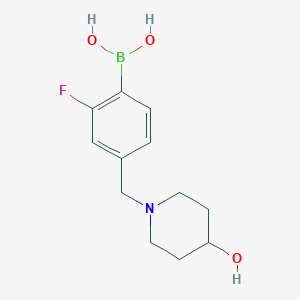

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)


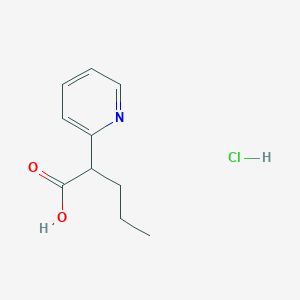

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
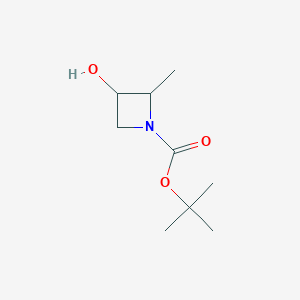
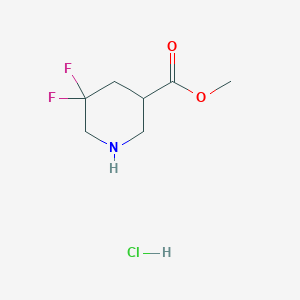
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
